REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([Br:14])[CH:8]=1.[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)#N.Cl.CC[O:26]CC>CCCCCC>[Br:14][C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([Br:13])[CH:10]=1)[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)=[O:26]
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Name
|
solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to reach 0° C
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the ether layer was decanted off
|
Type
|
EXTRACTION
|
Details
|
extracted several times with 2N hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
warmed on a steam bath for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
obtained by evaporation under vacuum of the ether solution
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid obtained from the latter fractions
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethyl acetate-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)C=2C=NC=CC2)C=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |